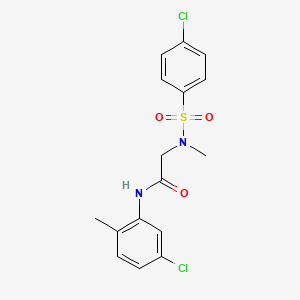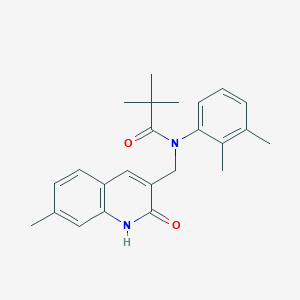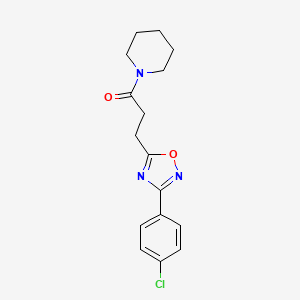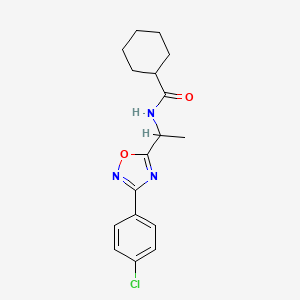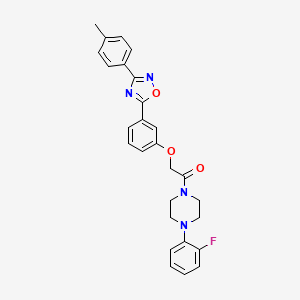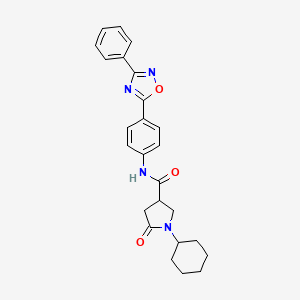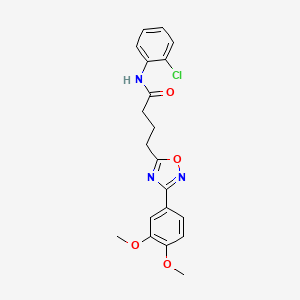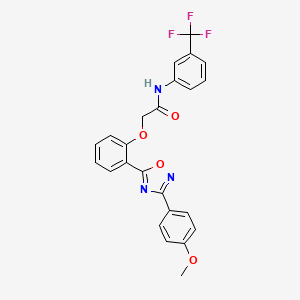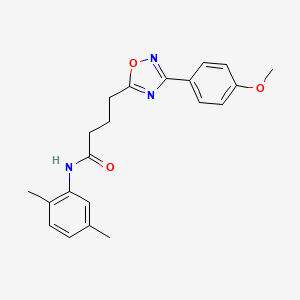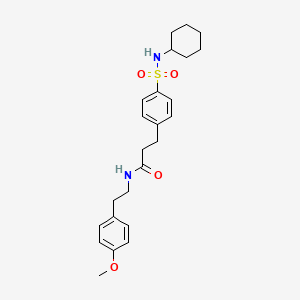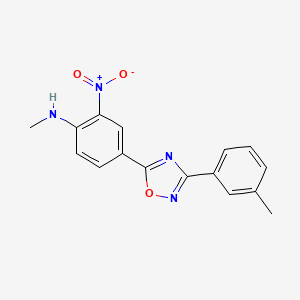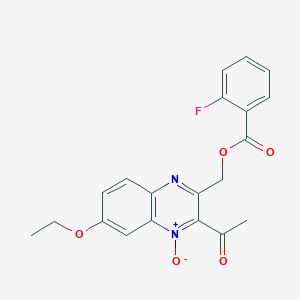
2-acetyl-7-ethoxy-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-acetyl-7-ethoxy-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide, also known as EF-24, is a synthetic compound that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound is a derivative of curcumin, a natural compound found in turmeric, and has been shown to possess potent anti-cancer properties.
Wirkmechanismus
2-acetyl-7-ethoxy-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide exerts its anti-cancer effects through multiple mechanisms of action. It has been shown to inhibit the activity of NF-kB, a transcription factor that is involved in inflammation and cancer progression. 2-acetyl-7-ethoxy-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide can also inhibit the activity of STAT3, a signaling pathway that is involved in cancer cell survival and proliferation. Additionally, 2-acetyl-7-ethoxy-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide can induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death.
Biochemical and Physiological Effects
2-acetyl-7-ethoxy-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide has been shown to have several biochemical and physiological effects in cancer cells. It can induce apoptosis, inhibit cell proliferation, and reduce the expression of genes that are involved in cancer progression. 2-acetyl-7-ethoxy-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide can also modulate the activity of various enzymes and signaling pathways that are involved in cancer progression. Additionally, 2-acetyl-7-ethoxy-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
2-acetyl-7-ethoxy-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities and has high purity. 2-acetyl-7-ethoxy-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide has been extensively studied in vitro and in vivo, and its anti-cancer properties have been well-documented. However, there are also limitations to the use of 2-acetyl-7-ethoxy-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide in laboratory experiments. It can be difficult to work with due to its low solubility in water and some organic solvents. Additionally, 2-acetyl-7-ethoxy-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide can be unstable under certain conditions, which can affect its potency and activity.
Zukünftige Richtungen
There are several future directions for research on 2-acetyl-7-ethoxy-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide. One area of interest is the development of new synthetic analogs of 2-acetyl-7-ethoxy-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide that may have improved potency and activity. Another area of interest is the use of 2-acetyl-7-ethoxy-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide in combination with other anti-cancer agents to enhance its efficacy. Additionally, more research is needed to fully understand the mechanisms of action of 2-acetyl-7-ethoxy-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide and its effects on different types of cancer cells. Finally, there is a need for more in vivo studies to evaluate the safety and efficacy of 2-acetyl-7-ethoxy-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide in animal models of cancer.
Synthesemethoden
2-acetyl-7-ethoxy-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide is synthesized through a multi-step process that involves the reaction of curcumin with various reagents. The synthesis method involves the use of solvents, catalysts, and other chemicals, and requires careful control of reaction conditions to ensure high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
2-acetyl-7-ethoxy-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide has been extensively studied for its potential therapeutic applications in cancer treatment. Several scientific studies have shown that this compound possesses potent anti-cancer properties and can inhibit the growth and proliferation of cancer cells. 2-acetyl-7-ethoxy-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide has been shown to induce apoptosis (programmed cell death) in cancer cells, and can also inhibit the activity of enzymes and signaling pathways that are involved in cancer progression.
Eigenschaften
IUPAC Name |
(3-acetyl-6-ethoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl 2-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O5/c1-3-27-13-8-9-16-18(10-13)23(26)19(12(2)24)17(22-16)11-28-20(25)14-6-4-5-7-15(14)21/h4-10H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXHZHRRYLMWET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(C(=[N+]2[O-])C(=O)C)COC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


